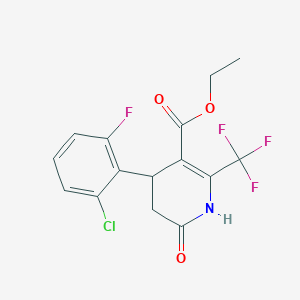

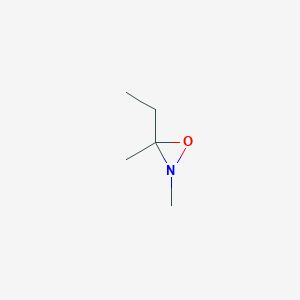

![molecular formula C14H13NO4 B3041762 methyl 4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]benzoate CAS No. 357231-33-5](/img/structure/B3041762.png)

methyl 4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]benzoate

説明

Molecular Structure Analysis

The molecular structure of “methyl 4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]benzoate” is likely to be complex due to the presence of multiple functional groups. Similar compounds have been studied using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) to determine their molecular geometry .Chemical Reactions Analysis

Esters, such as “this compound”, can undergo a variety of chemical reactions. These include hydrolysis under acidic or basic conditions, conversion to amides via aminolysis, trans-esterification reactions to form different esters, and reduction to form alcohols or aldehydes depending on the reducing agent .科学的研究の応用

Synthetic Utility in Radical Reactions Cyano(ethoxycarbonothioylthio)methyl benzoate has been identified as an exceptional one-carbon radical equivalent. It facilitates the introduction of an acyl unit through xanthate transfer radical addition to olefins. The resulting adducts offer versatility in further chemical transformations. Interestingly, this compound also demonstrated a rare 1,5-nitrile translocation phenomenon during research explorations (Bagal, de Greef, & Zard, 2006).

Medicinal Chemistry and Biological Activity Derivatives related to methyl 4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]benzoate have been isolated from natural sources and studied for their biological activities. Notably, certain compounds exhibited significant inhibitory effects on the generation of superoxide anion by human neutrophils, showcasing potential anti-inflammatory or immunomodulatory properties (Chung et al., 2013).

Photophysical Properties Research into the photophysical properties of compounds like methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, which bears resemblance to the compound , revealed that substituents like methoxy and cyano groups can significantly influence luminescence properties, affecting the quantum yield and solvatochromic effects. Such insights are crucial for the development of materials for optoelectronic applications (Kim et al., 2021).

Nonlinear Optical Properties Investigations into Schiff base compounds derived from ethyl-4-amino benzoate, which are structurally related to this compound, have yielded important findings regarding their nonlinear refractive indices and optical limiting properties. These properties are instrumental for the compounds' potential application in optical devices and materials science (Abdullmajed et al., 2021).

作用機序

Target of Action

It’s structurally similar compound, methyl benzoate, is known to be an effective pesticide against a range of different agricultural, stored product, and urban insect pests .

Mode of Action

Methyl benzoate, a structurally similar compound, has several modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .

Action Environment

It’s structurally similar compound, methyl benzoate, is considered an environmentally safe insecticide .

生化学分析

Cellular Effects

It’s plausible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses .

特性

IUPAC Name |

methyl 4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-3-19-14(17)12(9-15)8-10-4-6-11(7-5-10)13(16)18-2/h4-8H,3H2,1-2H3/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVOMAWEAKULOV-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)C(=O)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(C=C1)C(=O)OC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

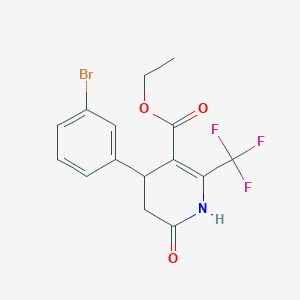

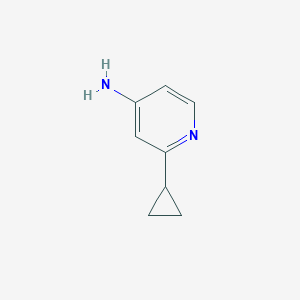

![[1-methyl-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}sulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B3041679.png)

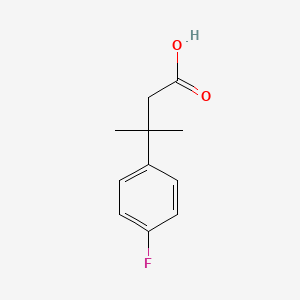

![2-[(2-Fluorophenyl)methyl]propanedinitrile](/img/structure/B3041685.png)

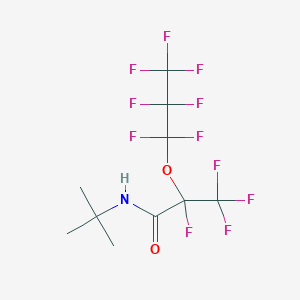

![butyl N-[2,2,2-trifluoro-1-(2-toluidino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3041694.png)

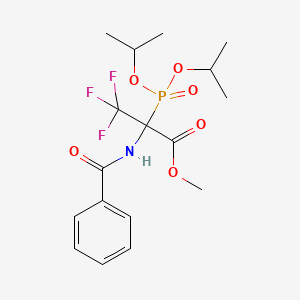

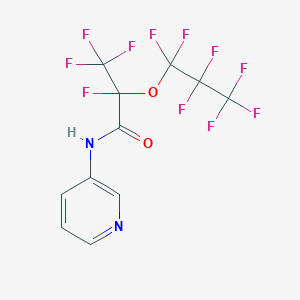

![Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate](/img/structure/B3041697.png)

![1-[4-(Trifluoromethoxy)benzyl]piperazine](/img/structure/B3041702.png)